molecular formula C13H21ClFN B1489963 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864062-76-9

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride

Cat. No. B1489963
M. Wt: 245.76 g/mol
InChI Key: LKPGXKGNNZKROK-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride, also known as EFPH, is a synthetic organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of about 110-112°C. Its chemical formula is C10H16ClFN.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride have been explored in various studies. For example, the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes showed potential as anticancer drugs. These complexes were characterized by various spectroscopic techniques and demonstrated significant cytotoxicity against a range of human tumor cell lines, suggesting potential applications in cancer therapy (Basu Baul et al., 2009).

Catalytic Applications

The catalytic applications of compounds structurally similar or related to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride have been investigated. For instance, manganese-mediated synthesis of cyclic peroxides from alkenes demonstrated the versatility of these compounds in facilitating chemical reactions, highlighting their potential utility in synthetic organic chemistry (Qian et al., 1992).

Novel Synthesis Approaches

Innovative synthesis methods for derivatives of 3-fluoro-1-aminoadamantane, a compound similar in structural aspects to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride, have been developed. These methods offer rapid and convenient routes to these compounds, potentially facilitating their application in various research and development contexts (Anderson et al., 1988).

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal activities of derivatives and related compounds has shown promising results. For example, the synthesis and characterization of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).

properties

IUPAC Name

3-ethyl-1-(4-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPGXKGNNZKROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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